molecular formula C15H11BrN2O B159313 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one CAS No. 1788-95-0

3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B159313
CAS No.: 1788-95-0
M. Wt: 315.16 g/mol
InChI Key: HNDXCNZDFXGBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one is a chemical research compound that belongs to the quinazolinone class of fused heterocycles . This scaffold is recognized in medicinal chemistry as a privileged structure for developing bioactive molecules and is extensively investigated for its potential in anticancer research . Quinazolin-4(3H)-one derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some analogs showing potency superior to the positive control lapatinib . The core mechanism of action for many active quinazolinone derivatives involves the inhibition of key tyrosine kinase enzymes, such as EGFR, HER2, and VEGFR2, which are critical regulators of cellular growth, proliferation, and survival in cancer pathologies . Furthermore, novel quinazoline derivatives have been shown to induce cell cycle arrest and promote apoptosis in cancer cells, highlighting their multi-faceted value in oncological research . While the specific research data for this particular bromophenyl-substituted analog is limited, its structural features align it with a class of molecules that are valuable for exploring kinase signaling pathways and for serving as a key synthetic intermediate in the design of potential therapeutic agents . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-bromophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXCNZDFXGBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275682
Record name 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788-95-0
Record name 3-(4-Bromophenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinazolinone core can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazolinones.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include 3-(4-aminophenyl)-2-methylquinazolin-4(3H)-one and 3-(4-thiophenyl)-2-methylquinazolin-4(3H)-one.

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazolinones.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile precursor in organic synthesis. The compound can undergo substitution reactions, oxidation, and cyclization to yield derivatives with enhanced properties.

Reactivity and Modifications
The bromine atom at the 4-position is particularly reactive, allowing for substitution with nucleophiles such as amines or thiols. This reactivity can be exploited to create novel compounds with tailored biological activities.

Biological Applications

Antibacterial Activity
Research has highlighted the antibacterial properties of quinazolinone derivatives, including this compound. Studies show that this compound exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) by acting as an inhibitor of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its interaction with specific molecular targets may block enzymatic activity, providing a pathway for developing new therapeutic agents against various diseases.

Medicinal Applications

Anticancer Properties
Quinazolinone derivatives have been explored for their anticancer potential. The structural characteristics of this compound suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression .

Anti-inflammatory Effects
In addition to its antibacterial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory responses through its interactions with cellular receptors and signaling pathways.

Industrial Applications

Pharmaceutical Development
Due to its diverse biological activities, this compound is being utilized in the pharmaceutical industry for the development of new drugs. Its ability to act on multiple biological targets makes it a valuable candidate for further research and development .

Material Science
The compound's unique chemical properties also lend themselves to applications in material science, where it can be used in the synthesis of novel materials with specific functionalities.

Case Studies and Research Findings

Several studies have documented the effectiveness of quinazolinone derivatives in various applications:

  • Antibacterial Efficacy Study : A study evaluated 79 derivatives of quinazolinones against MRSA and identified several compounds with promising antibacterial activity. The mechanism involved binding to PBPs, enhancing the efficacy of existing antibiotics like piperacillin-tazobactam .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the quinazolinone scaffold can significantly influence biological activity. For instance, variations in substituents at the 2- and 3-positions were found to affect both potency and selectivity against bacterial targets .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1: Structural Modifications and Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Activity Reference
3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one C2: CH₃; N3: 4-Bromophenyl 157.2 N/A Moderate TNF-α/IL-6 inhibition
3-(4-Chloro-2-nitrophenyl)-2-methylquinazolin-4(3H)-one N3: 4-Chloro-2-nitrophenyl N/A N/A Antitumor potential (structural study)
3-(2-Hydroxyethylamino)-6-chloro-2-methylquinazolin-4(3H)-one C6: Cl; N3: hydroxyethylamino 137–138 67 Antimicrobial activity
3-(4-Fluorophenyl)-2-methylquinazolin-4(3H)-one N3: 4-Fluorophenyl N/A N/A Antileishmanial activity
3-Benzyl-2-methylquinazolin-4(3H)-one N3: Benzyl N/A N/A Intermediate for hybrid molecules

Key Observations:

  • Electron-Withdrawing Groups : Nitro substituents (e.g., in 3-(4-chloro-2-nitrophenyl)- derivatives) may increase electrophilicity, influencing binding to biological targets like enzymes .

Functional Group Additions and Hybrid Derivatives

Table 2: Hybrid Derivatives and Bioactivity

Compound Name Hybrid Structure Activity (vs. Standards) Reference
Quinazolinone–Isoxazoline hybrids (e.g., 4a) Isoxazoline ring fused at C3 Anticancer (docking scores comparable to W54011)
Schiff bases (BZ3, BZ4) Benzylideneamino group at N3 Corrosion inhibition (92–96% efficiency)
Thiourea derivatives (57–66) Thiourea at C3 IL-6/TNF-α inhibition (up to 89%)
Azo-triazole hybrids (e.g., compound 12) 1,2,3-Triazole and acetyl groups Antibacterial (comparable to ampicillin)

Key Observations:

  • Hybridization : Incorporation of isoxazoline (e.g., compound 4a) or triazole rings (e.g., compound 12) enhances binding to biological targets like kinases or bacterial enzymes .
  • Thiourea Derivatives : Compounds 60 and 62 (from ) showed superior TNF-α inhibition (72–78%) compared to this compound, suggesting thiourea groups improve cytokine binding.
  • Schiff Bases: BZ4 (with N,N-dimethylamino substituent) achieved 96% corrosion inhibition, outperforming BZ3 (hydroxyl substituent), highlighting the role of electron-donating groups in adsorption .

Table 3: Efficacy in Disease Models

Compound Class Target/Model Efficacy/IC₅₀ Reference
This compound IL-6/TNF-α inhibition Moderate (data not quantified)
Thiourea derivatives (60, 62) IL-6/TNF-α inhibition 72–89% (10 µg/mL)
Azo-triazole hybrids E. coli inhibition MIC: 25 µg/mL
Chalcone–isoxazole hybrids (4a–h) Anticonvulsant ED₅₀: <50 mg/kg

Key Observations:

  • Cytokine Inhibition : Thiourea derivatives () outperform this compound, likely due to enhanced hydrogen bonding with cytokine receptors.
  • Antimicrobial Activity : Fluorine, chlorine, or nitro substituents (e.g., in compound 12 ) improve antibacterial potency compared to bromine alone.

Biological Activity

3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a quinazolinone core with the following structural features:

  • Molecular Formula: C12_{12}H10_{10}BrN2_2O
  • Key Substituents: A bromophenyl group at the 3-position and a methyl group at the 2-position.

This unique structure contributes to its biological activity, particularly due to the presence of the bromine atom, which can participate in halogen bonding, enhancing interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity: The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
  • Anticancer Properties: Studies have demonstrated its potential as an anticancer agent. For instance, derivatives of quinazolinones have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar capabilities .
  • Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity positions it as a candidate for developing anti-inflammatory therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This is particularly relevant in antimicrobial applications where it interferes with bacterial growth .
  • Signal Transduction Modulation: Interaction with cellular receptors can modulate signaling pathways, affecting various cellular functions and potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives, including this compound:

  • Antibacterial Activity Study: A study synthesized multiple quinazolinone derivatives and tested their antibacterial efficacy against MRSA. The results indicated that compounds with similar structures exhibited significant antibacterial activity, supporting the potential of this compound in treating resistant infections .
  • Anticancer Activity Evaluation: In vitro studies have shown that various quinazolinone derivatives induce apoptosis in different cancer cell lines. One study highlighted that certain derivatives were more potent than standard chemotherapeutic agents like doxorubicin .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Properties
2-Methylquinazolin-4(3H)-oneLacks bromine substituentFound in various natural products
3-(2-Bromophenyl)-2-methylquinazolin-4(3H)-oneSimilar brominated phenyl groupExhibits distinct biological activity
4-(4-Bromophenyl)quinazolin-2(3H)-oneDifferent position of brominePotentially different pharmacological profiles
Quinazolin-4(3H)-oneBase structure without substitutionsServes as a parent compound for derivatives

The unique bromination pattern and methyl substitution in this compound significantly influence its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one, and how do reaction conditions affect yields?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 2-methyl-4H-3,1-benzoxazin-4-one derivatives with substituted amines or via microwave-assisted reactions. For example, 3-(4-bromophenoxy)butyl derivatives are prepared by reacting 2-methylquinazolin-4(3H)-one precursors with brominated aryl halides under reflux in ethanol, yielding 61–82% depending on substituents . Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) while improving yields (e.g., 82% vs. 61–73% under conventional heating) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns and aromatic proton environments. For example, the 2-methyl group resonates at δ ≈ 2.6–2.7 ppm, while the 4-bromophenyl protons appear as doublets (δ ≈ 6.7–7.3 ppm) .
  • Melting Points : Used to assess purity (e.g., 178–199°C for bromophenyl derivatives) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–Br bond ≈ 1.89 Å) and confirms dihedral angles between quinazolinone and bromophenyl rings (≈ 70–80°) .

Q. How is the crystal structure of this compound determined, and what software tools are essential?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves the monoclinic space group (e.g., P21/c) and unit cell parameters (e.g., a = 12.21 Å, β = 101.7°) . Data collection uses Bruker CCD detectors, and absorption corrections are applied via SADABS .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or byproduct formation in bromophenyl-substituted quinazolinones?

  • Methodological Answer :

  • Catalyst Screening : Use glacial acetic acid as a catalyst for cyclocondensation reactions to improve regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates .
  • Microwave Parameters : Adjust power (100–300 W) and irradiation time (5–30 min) to minimize decomposition .

Q. What structural features correlate with biological activity in bromophenyl-quinazolinone derivatives?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Br, -NO2) at the 4-position enhance anti-inflammatory activity by modulating electron density on the quinazolinone ring .
  • Side Chain Modifications : Alkyl or oxadiazole side chains at the 3-position improve analgesic efficacy (e.g., ED50 ≈ 25 mg/kg in mice) by increasing lipophilicity and membrane permeability .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations)?

  • Methodological Answer :

  • Validation Tools : Cross-validate SC-XRD data with DFT-optimized geometries (e.g., using Gaussian09) to identify discrepancies in bond lengths (e.g., C–Br deviations > 0.02 Å) .
  • Thermal Ellipsoid Analysis : Assess anisotropic displacement parameters to detect disorder in bromophenyl rings .

Q. What strategies differentiate this compound’s reactivity from analogs (e.g., chloro- or nitro-substituted quinazolinones)?

  • Methodological Answer :

  • Electrophilic Substitution : Bromine’s lower electronegativity (vs. Cl) reduces ring deactivation, favoring nucleophilic attack at the 2-position .
  • Cross-Coupling Potential : Suzuki-Miyaura reactions with boronic acids target the 4-bromophenyl group for diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.